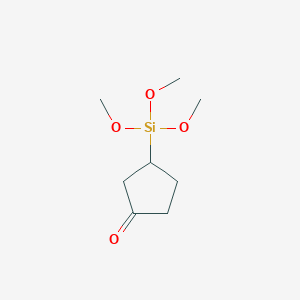
3-(Trimethoxysilyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a trimethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with trimethoxysilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The process involves heating the reaction mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its commercial viability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating and the removal of water.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(Trimethoxysilyl)cyclopentan-1-one has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the functionalization of surfaces and the preparation of hybrid materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism of action of 3-(Trimethoxysilyl)cyclopentan-1-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the compound’s ability to bond with different surfaces and materials. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound used in surface functionalization and as a coupling agent.
3-(Trimethoxysilyl)propylamine: Utilized in the modification of surfaces and the preparation of hybrid materials.
3-(Trimethoxysilyl)propanethiol: Known for its use in the synthesis of silane coupling agents and surface modifiers.
Uniqueness
3-(Trimethoxysilyl)cyclopentan-1-one is unique due to its cyclopentanone ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and the types of materials it can effectively modify .
Propiedades
Número CAS |
150502-27-5 |
|---|---|
Fórmula molecular |
C8H16O4Si |
Peso molecular |
204.30 g/mol |
Nombre IUPAC |
3-trimethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C8H16O4Si/c1-10-13(11-2,12-3)8-5-4-7(9)6-8/h8H,4-6H2,1-3H3 |
Clave InChI |
RBAJDQXAYCIHRE-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1CCC(=O)C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


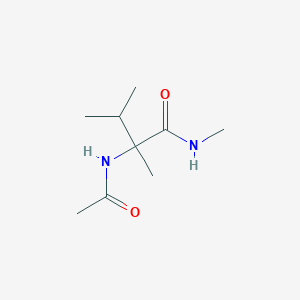
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
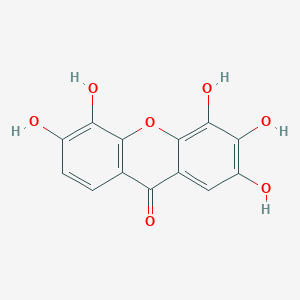
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
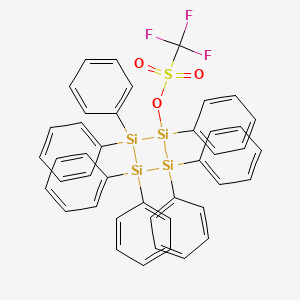
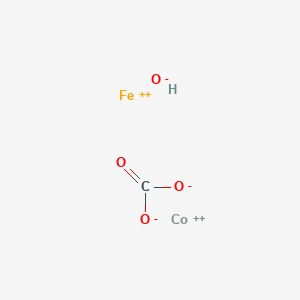
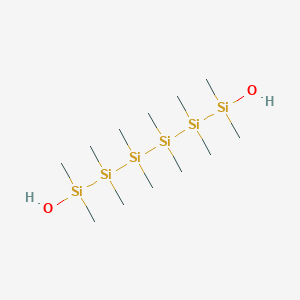
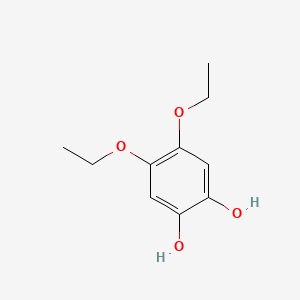
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
